6-Isopropyl-2,3,4-trimethylpyridine

NMR spectroscopy Conformational analysis Lanthanide shift reagents

6-Isopropyl-2,3,4-trimethylpyridine (CAS 104223-90-7) is a pentasubstituted pyridine derivative with the molecular formula C11H17N and a molecular weight of 163.26 g/mol. The compound features a unique substitution pattern—methyl groups at the 2-, 3-, and 4-positions and an isopropyl group at the 6-position—that imparts distinct steric and electronic properties compared to its positional isomers.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 104223-90-7
Cat. No. B034181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropyl-2,3,4-trimethylpyridine
CAS104223-90-7
SynonymsPyridine, 2,3,4-trimethyl-6-(1-methylethyl)- (9CI)
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C)C)C(C)C
InChIInChI=1S/C11H17N/c1-7(2)11-6-8(3)9(4)10(5)12-11/h6-7H,1-5H3
InChIKeyGBRDNVJDTBJWJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Isopropyl-2,3,4-trimethylpyridine (CAS 104223-90-7): A Sterically Defined Pentasubstituted Pyridine Building Block


6-Isopropyl-2,3,4-trimethylpyridine (CAS 104223-90-7) is a pentasubstituted pyridine derivative with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . The compound features a unique substitution pattern—methyl groups at the 2-, 3-, and 4-positions and an isopropyl group at the 6-position—that imparts distinct steric and electronic properties compared to its positional isomers. It is cataloged primarily as a research chemical and synthetic intermediate, with commercial availability typically at 95–98% purity . The predicted pKa of 7.50 ± 0.18 places it in a moderately basic range, while the predicted boiling point of 229.7 ± 9.0 °C and density of 0.899 ± 0.06 g/cm³ distinguish it from less substituted trimethylpyridine congeners.

Why 6-Isopropyl-2,3,4-trimethylpyridine Cannot Be Replaced by Common Trimethylpyridine Isomers


Pentasubstituted pyridines with seemingly minor positional variations can exhibit dramatically different conformational, electronic, and steric profiles. The placement of the isopropyl group at the 6-position (para-like relative to the nitrogen) versus the 2-position (ortho) fundamentally alters the Janus-type conformational dynamics of the isopropyl substituent [1]. In the 6-isopropyl-2,3,4-trimethyl configuration, the isopropyl group is adjacent to only one methyl substituent (at the 5-position hydrogen), whereas in the 2-isopropyl-3,4,6-trimethyl isomer (CAS 104223-91-8), the isopropyl group is buttressed between two ortho methyl groups, forcing a constrained conformation that shields the nitrogen lone pair [1]. This conformational difference directly impacts lanthanide shift reagent (LSR) binding affinity and, by extension, metal coordination behavior [1]. Generic substitution with a different isomer or a simpler trimethylpyridine (e.g., 2,4,6-collidine, CAS 108-75-8) is therefore not chemically equivalent, as it would alter the steric environment around the heteroatom and the molecule's nucleophilic/base character.

Quantitative Differentiation Evidence: 6-Isopropyl-2,3,4-trimethylpyridine vs. Its Closest Analogs


Conformational Freedom of the 6-Isopropyl Group: Janus-Type LSR Binding Compared to the Buttressed 2-Isopropyl Isomer

The conformational behavior of the isopropyl group in pentasubstituted pyridines is governed by the Janus effect, wherein the isopropyl group presents a sterically differentiated tert-butyl-like face and an ethyl-like face [1]. In 2-isopropyl-3,4,6-trimethylpyridine (the buttressed isomer, CAS 104223-91-8), the isopropyl group is flanked by methyl groups at positions 3 and the ring nitrogen, forcing it to adopt a constrained conformation that shields the nitrogen and results in markedly lower induced shifts with Eu(dpm)₃ and Pr(dpm)₃ LSRs [1]. In contrast, 6-isopropyl-2,3,4-trimethylpyridine (CAS 104223-90-7), bearing the isopropyl group at the 6-position adjacent to only a single ring hydrogen at position 5, is expected to exhibit greater rotational freedom and a different LSR binding profile [1]. While direct LSR shift data for the 6-isopropyl isomer are not reported in the primary literature, the established structure–LSR response relationship for the isomeric pair (2-isopropyl-4,5,6-trimethyl vs. 2-isopropyl-3,4,6-trimethyl) provides a class-level inference framework for predicting differential coordination behavior [1].

NMR spectroscopy Conformational analysis Lanthanide shift reagents

Predicted Basicity (pKa) and Electronic Differentiation from 2,4,6-Trimethylpyridine (sym-Collidine)

The predicted pKa of 6-isopropyl-2,3,4-trimethylpyridine is 7.50 ± 0.18 , compared to the experimentally determined pKa of 2,4,6-trimethylpyridine (sym-collidine, CAS 108-75-8) of approximately 7.43 [1]. While the absolute difference in predicted basicity is small (~0.07 pKa units), the steric environment around the nitrogen is substantially different: 2,4,6-collidine has two ortho methyl groups symmetrically shielding the nitrogen, whereas 6-isopropyl-2,3,4-trimethylpyridine bears only one ortho methyl group (at position 2) and an isopropyl group at the para-like 6-position, resulting in asymmetric steric hindrance. This asymmetry may influence the kinetics of proton transfer and metal coordination in ways not captured by thermodynamic pKa alone. Furthermore, the predicted pKa of the target compound is lower than that of 2,6-diisopropylpyridine (pKa ~5.34 ), confirming its intermediate position in the sterically hindered base hierarchy.

Basicity Nucleophilicity Acid scavenging

Physical Property Differentiation: Boiling Point and Density vs. Isomeric 2-Isopropyl-3,4,6-trimethylpyridine

The predicted boiling point of 6-isopropyl-2,3,4-trimethylpyridine is 229.7 ± 9.0 °C, and the predicted density is 0.899 ± 0.06 g/cm³ . An alternative vendor source lists a boiling point of 278–279 °C and density of 1.064 ; the discrepancy likely reflects predicted versus experimentally measured values. By comparison, the isomeric 2-isopropyl-3,4,6-trimethylpyridine (CAS 104223-91-8) shares the same molecular formula (C11H17N) and molecular weight (163.26 g/mol) , and its physical properties are expected to be similar but not identical due to differences in molecular shape and dipole moment. The refractive index of the target compound is reported as 1.5450 , which may serve as a quality control parameter for isomer identification. These physical constants enable distinction between positional isomers during procurement and purity verification.

Physical properties Purification Formulation

Steric Differentiation of the Nitrogen Lone Pair: Implications for Nucleophilic Catalysis and Metal Coordination

The Janus effect, as demonstrated by Uncuta et al. [1] for isomeric isopropyl-trimethylpyridines and further elaborated by Balaban et al. [2] for 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, establishes that an isopropyl group adjacent to a methyl substituent is forced to orient its tert-butyl-like face toward the heteroatom, thereby sterically shielding the nitrogen lone pair. In 6-isopropyl-2,3,4-trimethylpyridine, the isopropyl group at position 6 has only one adjacent substituent (the hydrogen at position 5), so the Janus buttressing effect is absent; the isopropyl group retains conformational freedom and does not significantly obstruct the nitrogen. This contrasts with 2-isopropyl-3,4,6-trimethylpyridine, where the isopropyl group is buttressed between the ring nitrogen and the 3-methyl group, resulting in pronounced steric shielding [1]. For applications requiring a pyridine base with defined steric accessibility at the nitrogen—such as ligand design for metal–organic frameworks (MOFs), coordination cages, or nucleophilic organocatalysis—the 6-isopropyl isomer offers a predictably more exposed nitrogen lone pair than the 2-isopropyl analog.

Steric hindrance Nucleophilic catalysis Coordination chemistry

Recommended Application Scenarios for 6-Isopropyl-2,3,4-trimethylpyridine Based on Differential Evidence


Lanthanide-Induced Shift (LIS) NMR Studies of Chiral or Sterically Sensitive Analytes

The established structure–LSR response relationship for isomeric alkylpyridines [1] positions 6-isopropyl-2,3,4-trimethylpyridine as a candidate substrate or reference compound for LIS-NMR studies. Its unhindered nitrogen lone pair is expected to bind lanthanide shift reagents more effectively than the buttressed 2-isopropyl-3,4,6-trimethyl isomer, enabling larger induced chemical shift dispersions for resolving overlapping resonances in complex mixtures or chiral analytes.

Ligand Screening for Metal–Organic Frameworks (MOFs) and Supramolecular Coordination Cages

The asymmetric steric environment of the pyridine nitrogen—shielded by only one ortho methyl group (at position 2) rather than two—makes this compound a candidate for tritopic or ditopic ligand design where differential steric accessibility is required [2]. Compared to 2,4,6-collidine, which is symmetrically hindered, 6-isopropyl-2,3,4-trimethylpyridine may allow for regioselective metal coordination in mixed-ligand systems.

Non-Nucleophilic Base Screening for Acid-Scavenging in Acylation and Silylation Reactions

With a predicted pKa of 7.50 , this compound falls within the basicity range of hindered pyridine bases commonly used for HCl scavenging. Its intermediate steric hindrance—greater than pyridine but less than 2,6-di-tert-butylpyridine—may offer a tunable reactivity profile for reactions where excessive steric bulk slows kinetics unacceptably.

Reference Standard for Isomeric Purity Verification in Alkylpyridine Procurement

The distinct refractive index (1.5450) and boiling point range provide orthogonal analytical handles for distinguishing 6-isopropyl-2,3,4-trimethylpyridine from its positional isomer 2-isopropyl-3,4,6-trimethylpyridine (CAS 104223-91-8). Laboratories procuring pentasubstituted pyridines can use these values for incoming GC or refractometric identity confirmation.

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